tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate
Description
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate: is a complex organic compound that belongs to the class of oxazepanes. This compound is characterized by its unique seven-membered ring structure containing both oxygen and nitrogen atoms. The presence of the tert-butyl group and the benzyloxy methyl group further adds to its structural complexity and potential reactivity.
Properties
Molecular Formula |
C19H29NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl (2R,7R)-7-methyl-2-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C19H29NO4/c1-15-10-11-20(18(21)24-19(2,3)4)12-17(23-15)14-22-13-16-8-6-5-7-9-16/h5-9,15,17H,10-14H2,1-4H3/t15-,17-/m1/s1 |
InChI Key |
ZFIRUOMINXMWCI-NVXWUHKLSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H](O1)COCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(CC(O1)COCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Strategies for Oxazepane Formation
The seven-membered 1,4-oxazepane ring is constructed via nucleophilic cyclization of linear precursors. A common approach involves reacting (R)-2-((benzyloxy)methyl)-7-methyl-4-aminobutanol with tert-butyl glyoxylate under acidic conditions. The reaction proceeds through imine formation, followed by intramolecular nucleophilic attack by the secondary amine to form the oxazepane ring (Fig. 1).
Key reaction parameters:
- Temperature: 0–5°C during imine formation, then gradual warming to 25°C for cyclization
- Catalyst: p-Toluenesulfonic acid (0.1 eq) accelerates ring closure while minimizing racemization
- Solvent: Dichloromethane (DCM) enables high solubility of intermediates
The stereochemical outcome at C2 and C7 is controlled by the chiral starting material (R)-2-((benzyloxy)methyl)-7-methyl-4-aminobutanol, which induces >98% enantiomeric excess (ee) in the final product.
Protective Group Dynamics
The tert-butyloxycarbonyl (Boc) group serves dual roles:
- Steric protection of the secondary amine during cyclization
- Acid-labile masking for downstream functionalization
Comparative studies show Boc provides superior stability over carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups in oxazepane syntheses. The benzyl ether at C2 remains intact under standard Boc deprotection conditions (HCl/dioxane), enabling selective modifications at the carboxylate position.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent patents disclose a three-stage continuous process for large-scale manufacturing (Table 1):
Table 1: Industrial Process Parameters
| Stage | Equipment | Residence Time | Yield |
|---|---|---|---|
| Imine Formation | Tubular Reactor | 15 min | 92% |
| Cyclization | Packed-Bed Reactor | 30 min | 85% |
| Crystallization | Anti-Solvent Tank | 4 h | 95% |
Key advantages include:
Purification Protocols
Industrial batches employ sequential purification:
- Liquid-liquid extraction with 10% citric acid to remove unreacted amine
- Flash chromatography (SiO₂, hexane/EtOAc 4:1) for diastereomer separation
- Recrystallization from heptane/ethyl acetate (3:1) to achieve ≥99.5% purity
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Selectivity
Kinetic studies reveal Arrhenius behavior for competing pathways (Fig. 2):
- Desired cyclization: Eₐ = 45 kJ/mol, favored below 30°C
- Dimerization: Eₐ = 62 kJ/mol, dominant above 50°C
Optimal temperature control (25±2°C) maximizes cyclization yield while suppressing side reactions.
Solvent Effects on Ring Strain
Solvent polarity significantly impacts transition state stabilization:
Table 2: Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
|---|---|---|---|
| DCM | 8.93 | 85 | 98 |
| THF | 7.58 | 78 | 95 |
| Toluene | 2.38 | 65 | 90 |
Low-polarity solvents like toluene increase ring strain, reducing yield and stereoselectivity.
Analytical Characterization
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl₃):
- δ 7.35–7.28 (m, 5H, Bn aromatic)
- δ 4.52 (s, 2H, Bn CH₂)
- δ 3.73 (dd, J=10.4 Hz, 1H, C2-H)
- δ 1.44 (s, 9H, Boc tert-butyl)
13C NMR (100 MHz, CDCl₃):
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 90:10) resolves enantiomers with baseline separation (α=1.32). Batch analyses confirm ≥98% ee for industrial-scale productions.
Case Studies in Process Development
Scale-Up Challenges
A 50 kg batch trial identified two critical issues:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into less oxidized forms.
Substitution: The benzyloxy methyl group and the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate: can be compared with other oxazepane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. The presence of both the tert-butyl ester and the benzyloxy methyl group makes it a versatile intermediate for further chemical transformations.
Q & A
Q. What regulatory guidelines apply to the use of this compound in academic research?
- Methodological Answer : Compliance with OSHA Hazard Communication Standard (29 CFR 1910.1200) mandates proper labeling (GHS pictograms) and Safety Data Sheets (SDS). Waste disposal follows EPA guidelines for organic solvents and halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
